molecular formula C17H18ClNO3 B13496111 4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride

4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride

Cat. No.: B13496111
M. Wt: 319.8 g/mol
InChI Key: QVSZDHZNMCLLKI-UHFFFAOYSA-N
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Description

4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride is an organic compound with a complex structure that includes both aromatic and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride typically involves a multi-step process. One common method includes the esterification of 4-ethylphenol with 4-(2-aminoacetyl)benzoic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .

Scientific Research Applications

4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethylphenyl 4-(2-aminoacetyl)benzoate
  • 4-Ethylphenyl 4-(2-aminoacetyl)benzoate sulfate

Uniqueness

4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

(4-ethylphenyl) 4-(2-aminoacetyl)benzoate;hydrochloride

InChI

InChI=1S/C17H17NO3.ClH/c1-2-12-3-9-15(10-4-12)21-17(20)14-7-5-13(6-8-14)16(19)11-18;/h3-10H,2,11,18H2,1H3;1H

InChI Key

QVSZDHZNMCLLKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)CN.Cl

Origin of Product

United States

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